molecular formula C17H16OS B7941709 2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7941709
M. Wt: 268.4 g/mol
InChI Key: UOTBZSAMSBFYIS-UHFFFAOYSA-N
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Description

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C17H16OS. It features a naphthalene ring substituted with a methyl group and a thienyl group, which is further substituted with a methyl group. This compound is notable for its complex structure, which includes multiple aromatic rings and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 2-methyl-1-naphthaldehyde with 5-methyl-2-thiophenemethanol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-methyl-1-naphthaldehyde or 2-methyl-1-naphthyl-(5-methyl-2-thienyl)ketone.

    Reduction: Formation of 2-methyl-1-naphthyl-(5-methyl-2-thienyl)methane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-naphthyl-(2-thienyl)methanol
  • 1-Naphthalenol, 2-methyl
  • 5-Methyl-2-thiophenemethanol

Uniqueness

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both naphthalene and thienyl rings, which confer distinct electronic and steric properties. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16OS/c1-11-7-9-13-5-3-4-6-14(13)16(11)17(18)15-10-8-12(2)19-15/h3-10,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTBZSAMSBFYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(C3=CC=C(S3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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